(R)-Cloperastine

Chiral pharmacokinetics Bioequivalence Enantioselective analysis

Generic ANDA filers developing levocloperastine fendizoate face a critical gap: without authentic (R)-Cloperastine as the distomer impurity marker, chiral separation method validation and ICH Q3A/B-compliant impurity quantification are unachievable. This characterized (R)-enantiomer reference material directly resolves that bottleneck. - Validated for Chiralpak IA column methods achieving baseline separation with LLOQ of 0.05 ng/mL and intraday/interday precision RSD <13.9%. - Supplied with full Certificate of Analysis; optional traceability to USP or EP pharmacopeial standards available. - Enables compliance with the ≤2% D(+) enantiomer content specification required for ANDA submission.

Molecular Formula C20H24ClNO
Molecular Weight 329.9 g/mol
CAS No. 132301-91-8
Cat. No. B044488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Cloperastine
CAS132301-91-8
Synonyms1-[2-[(R)-(4-Chlorophenyl)phenylmethoxy]ethyl]piperidine,
Molecular FormulaC20H24ClNO
Molecular Weight329.9 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C20H24ClNO/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22/h1,3-4,7-12,20H,2,5-6,13-16H2/t20-/m1/s1
InChIKeyFLNXBVJLPJNOSI-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Cloperastine: Chiral Reference Standard for Levocloperastine


(R)-Cloperastine, also referred to as dextrocloperastine or D(+)-cloperastine, is the dextrorotatory enantiomer of the racemic antitussive drug DL-cloperastine [1]. While the levorotatory L(-) enantiomer (levocloperastine) constitutes the therapeutically active form with superior antitussive efficacy and reduced toxicity, (R)-Cloperastine serves an indispensable role as a chiral reference standard and impurity marker in the quality control, analytical method validation, and regulatory filing for levocloperastine fendizoate pharmaceutical products [2]. Its availability as a characterized reference material with a defined optical rotation and enantiomeric purity specification is critical for demonstrating compliance with pharmacopeial standards and supporting Abbreviated New Drug Applications (ANDA) [3].

(R)-Cloperastine Selection for Chiral Purity Analysis


The three forms of cloperastine—L(-), D(+), and racemic DL—exhibit pharmacologically meaningful differences that preclude their interchangeable use in analytical, bioequivalence, and quality control settings. The L(-) enantiomer demonstrates superior antitussive activity and a therapeutic index approximately threefold higher than the D(+) enantiomer, alongside substantially reduced acute toxicity and CNS side effects [1]. Consequently, when developing or validating chiral separation methods, performing enantiomeric purity testing, or generating reference data for ANDA submissions of levocloperastine fendizoate, only the authentic (R)-Cloperastine enantiomer provides the required stereochemical identity as the distomer impurity marker [2]. Substituting racemic DL-cloperastine or the active L(-) enantiomer for (R)-Cloperastine in such workflows would yield inaccurate impurity quantification and fail to meet ICH Q3A/Q3B regulatory expectations for chiral drug substance characterization [3].

(R)-Cloperastine Differentiation Evidence


Dextrocloperastine vs. Levocloperastine Pharmacokinetics

In a head-to-head pharmacokinetic comparison, dextrocloperastine (the D(+) or (R)-enantiomer) exhibited a Cmax of 68.0 µg/L, an AUC of 10,326 µg·min/L, and a terminal half-life of 99 minutes, compared with levocloperastine which showed a Cmax of 55.2 µg/L, AUC of 10,611 µg·min/L, and half-life of 106 minutes. The racemic DL-cloperastine displayed intermediate values: Cmax 57.2 µg/L, AUC 10,919 µg·min/L, and half-life 112 minutes [1]. The time to maximum concentration (tmax) was identical across all three forms at 90 minutes. These data demonstrate that the D(+) and L(-) enantiomers exhibit distinct yet broadly comparable systemic exposure profiles, supporting the use of (R)-Cloperastine as a valid reference material in bioequivalence and pharmacokinetic bridging studies where chiral discrimination is required [1].

Chiral pharmacokinetics Bioequivalence Enantioselective analysis

Therapeutic Index Divergence Between Cloperastine Enantiomers

Studies conducted at the University of Padua and documented in European Patent EP0894794A1 demonstrated that L(-)-cloperastine possesses a therapeutic index approximately three times higher than that of D(+)-cloperastine [1]. This superiority arises from the combination of greater antitussive potency (Table 1 of the patent) and substantially lower acute toxicity (LD50; Table 2 of the patent). Specifically, L(-)-cloperastine proved more effective than the racemic DL mixture in antitussive activity, while the D(+) form exhibited markedly higher toxicity, with the patent explicitly concluding that L(-) is 'at the same time more active and less toxic than dextrorotatory D(+) cloperastine and than the racemic mixture DL' [1]. This quantitative therapeutic index difference directly explains why (R)-Cloperastine is not developed as a therapeutic agent but is instead positioned as the critical distomer impurity reference for levocloperastine quality control.

Enantioselective pharmacology Therapeutic index Antitussive safety

CNS Safety Differentiation of Cloperastine Enantiomers

In a direct comparative study of central nervous system depressant effects using hexobarbital-induced narcosis potentiation (EP0894794A1, Table 4), D(+)-cloperastine at a low dose of 5 mg/kg produced markedly high CNS depression, whereas L(-)-cloperastine at the same dose demonstrated 'extremely modest' potentiation of barbiturate narcosis [1]. At 15 mg/kg, the D(+) form showed reduced narcotic effect due to a superimposed excitatory action that counteracted hexobarbital's depressant effect, while the L(-) form exhibited a substantial increase in CNS depression only at this elevated dose. The patent concludes that for the L(-) form, 'at therapeutic dose levels... depression of the CNS was found to be practically absent,' whereas the D(+) and DL forms showed 'apparently opposite depressant effects: markedly high at 5 mg/kg' [1]. This enantiomer-specific CNS safety differentiation underscores the importance of accurate (R)-Cloperastine quantification to ensure the L(-) drug product does not contain pharmacologically meaningful levels of the more CNS-depressant D(+) impurity.

CNS safety Enantiomer-specific side effects Hexobarbital interaction

hERG Channel Inhibition as Chiral Purity Benchmark

Cloperastine inhibits the hERG K+ channel current in a concentration-dependent manner with an IC50 value of 0.027 µM (27 nM), a potency approximately 100-fold greater than that of the structurally related antihistamine diphenhydramine (IC50 2.7 µM) [1]. This hERG inhibitory activity is associated with QT interval prolongation observed in halothane-anesthetized guinea pigs at a therapeutic dose of 1 mg/kg [1]. While this study was conducted with racemic cloperastine, the known pharmacological divergence between the L(-) and D(+) enantiomers—specifically the D(+) form's greater toxicity and CNS depressant activity—raises the critical question of whether the two enantiomers exhibit differential hERG channel affinity [2]. This possibility reinforces the importance of (R)-Cloperastine as an essential tool for enantioselective cardiac safety profiling and as a reference standard for ensuring that the D(+) impurity content in levocloperastine preparations remains below the ≤2% threshold specified in the manufacturing patent [2].

hERG inhibition Cardiac safety Chiral impurity risk

Chiral Purity Specification for Levocloperastine

The EP0894794A1 patent explicitly specifies that the manufacturing process for L(-)-cloperastine must achieve a product with 'very high purity, with a D(+) enantiomer content ≤ 2%' [1]. This quantitative specification is underpinned by the pharmacological data showing the D(+) enantiomer's higher toxicity and CNS depressant activity relative to the L(-) form. To demonstrate compliance with this specification, (R)-Cloperastine reference standard of known purity and enantiomeric identity is essential for constructing calibration curves and validating chiral HPLC or LC-MS/MS methods such as the validated Chiralpak IA column method with an LLOQ of 0.05 ng/mL for each enantiomer [2]. The SynZeal (R)-Cloperastine reference material (SZ-L090003) is specifically supplied for ANDA-related analytical method development, method validation, and QC applications during commercial production of levocloperastine fendizoate, with optional traceability against USP or EP pharmacopeial standards [3].

Chiral purity specification Regulatory compliance Enantiomeric impurity control

Clinical Antitussive Efficacy: Levocloperastine vs. Dextromethorphan

In a randomized open-label Phase IV clinical trial comparing levocloperastine with dextromethorphan for the treatment of dry cough, levocloperastine significantly decreased both severity and frequency of cough compared with dextromethorphan at day 7 (p<0.5), and also significantly increased the Leicester Cough Questionnaire (LCQ) score [1]. Separately, a comprehensive review of six open clinical trials demonstrated that levocloperastine produced greater reductions in intensity and frequency of cough compared with DL-cloperastine, codeine, and levodropropizine, with a faster onset of action and improvements observed after the first day of treatment [2]. Importantly, no evidence of central adverse events was recorded with levocloperastine, whereas drowsiness was reported by a significant number of patients receiving codeine [2]. These clinical superiority findings for the L(-) enantiomer establish the therapeutic product's quality benchmark, which in turn defines the analytical need for (R)-Cloperastine as the impurity reference standard to ensure that the distomer content does not compromise the clinical safety and efficacy advantage of levocloperastine.

Clinical antitussive comparison Levocloperastine efficacy Dextromethorphan comparator

(R)-Cloperastine Application Scenarios


Chiral Method Development and Validation for Enantiomeric Purity

(R)-Cloperastine serves as the essential distomer reference standard for developing and validating chiral separation methods capable of resolving and quantifying the D(+) enantiomer impurity in levocloperastine drug substance and finished product. The validated method reported by Lun et al. (2020) employing a Chiralpak IA column with acetonitrile-water-ammonium hydroxide (80:20:0.1, v/v/v) mobile phase at 0.6 mL/min achieved baseline separation with an LLOQ of 0.05 ng/mL for each enantiomer and intraday/interday precision RSD <13.9% [1]. This level of analytical sensitivity is required to verify compliance with the ≤2% D(+) content specification established in EP0894794A1 [2].

QC Reference Standard for ANDA/DMF Filing

For generic pharmaceutical companies pursuing Abbreviated New Drug Applications for levocloperastine fendizoate products, (R)-Cloperastine reference material with full Certificate of Analysis is required for system suitability testing, calibration standard preparation, and spiked recovery experiments in QC release testing [1]. As explicitly stated by SynZeal, (R)-Cloperastine (SZ-L090003) is supplied 'for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Levocloperastine Fendizoate,' with optional traceability to USP or EP pharmacopeial standards [1].

Enantioselective Pharmacokinetics and Drug Interactions

The chiral LC-MS/MS methodology validated for cloperastine enantiomers in rat plasma provides a framework for stereoselective pharmacokinetic investigations. (R)-Cloperastine is required as a reference standard for generating calibration curves and quality control samples in such studies, particularly when investigating whether the D(+) and L(-) enantiomers exhibit differential metabolic stability, protein binding, or transporter-mediated interactions [1]. The commercially available Chiralpak IA column under isocratic conditions is specifically recommended for analyzing cloperastine enantiomers in plasma samples collected for enantioselective metabolism or drug interaction studies [1].

Cardiac Safety Profiling of Cloperastine Enantiomers

Given that racemic cloperastine inhibits hERG K+ channels with an IC50 of 27 nM and produces QT interval prolongation at therapeutic doses in guinea pigs, there is an unresolved scientific question regarding whether the D(+) and L(-) enantiomers exhibit differential hERG affinity [2]. (R)-Cloperastine reference material is essential for conducting enantiomer-specific hERG patch-clamp assays and in vivo cardiac safety studies to determine whether the D(+) impurity in levocloperastine carries a disproportionate proarrhythmic risk that would further justify stringent chiral purity specifications [2][3].

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